molecular formula C12H10IN B15247508 2-Iodo-5-methyl-4-phenylpyridine

2-Iodo-5-methyl-4-phenylpyridine

Cat. No.: B15247508
M. Wt: 295.12 g/mol
InChI Key: YFEVMUUYYYBIIW-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-4-phenylpyridine is a halogenated pyridine derivative featuring iodine at position 2, a methyl group at position 5, and a phenyl substituent at position 4. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenyl group contributes to lipophilicity and π-π stacking interactions, which are critical in drug design .

Properties

Molecular Formula

C12H10IN

Molecular Weight

295.12 g/mol

IUPAC Name

2-iodo-5-methyl-4-phenylpyridine

InChI

InChI=1S/C12H10IN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

YFEVMUUYYYBIIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-phenylpyridine typically involves the iodination of 5-methyl-4-phenylpyridine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .

Industrial Production Methods: Industrial production of 2-Iodo-5-methyl-4-phenylpyridine may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methyl-4-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Iodo-5-methyl-4-phenylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific derivative or conjugate being studied .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Iodo-substituted pyridines generally exhibit high melting points (268–287°C) due to strong van der Waals forces and molecular symmetry . The target compound’s phenyl group may further elevate its melting point compared to methyl-substituted analogs.
  • Molecular Weight : The phenyl group increases the molecular weight (~331.13 g/mol) compared to simpler derivatives (e.g., 2-fluoro-5-iodo-4-methylpyridine at ~251.06 g/mol), impacting bioavailability and synthetic yields .

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